
N-(4-bromo-2-butenyl)phthalimide
Übersicht
Beschreibung
N-(4-bromo-2-butenyl)phthalimide , also known by its synonyms such as 1-Phthalimido-4-bromobutane and 2-(4-Bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione , is a chemical compound with the empirical formula C12H12BrNO2 . It falls under the category of cross-linking reagents and linkers . The compound is characterized by its white to off-white crystalline solid form and has a melting point of approximately 76-80°C .
Synthesis Analysis
The synthesis of This compound involves the reaction of phthalimide with 4-bromobutyl bromide . The bromination of the butyl group results in the formation of the desired compound. This synthetic route is commonly employed to obtain this compound for various applications .
Molecular Structure Analysis
The molecular structure of This compound consists of a phthalimide core with a 4-bromobutyl substituent attached to one of the nitrogen atoms. The bromobutyl group provides reactivity and functionalization potential .
Chemical Reactions Analysis
- Biological Applications : This compound is used to synthesize N4, N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives may have biological relevance .
Physical and Chemical Properties Analysis
Eigenschaften
CAS-Nummer |
42561-71-7 |
|---|---|
Molekularformel |
C12H10BrNO2 |
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
2-(4-bromobut-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2 |
InChI-Schlüssel |
SEQICEWHVVSOCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
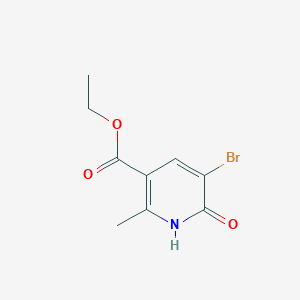
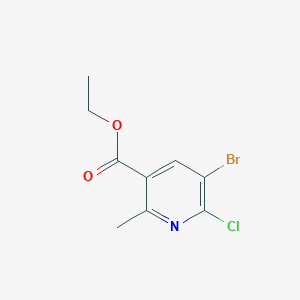
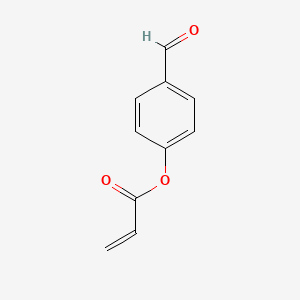

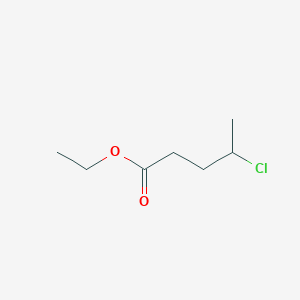


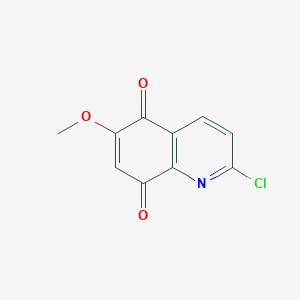

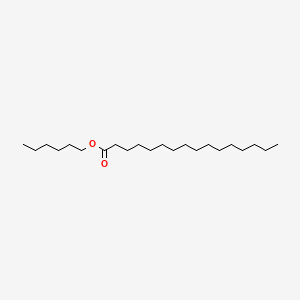
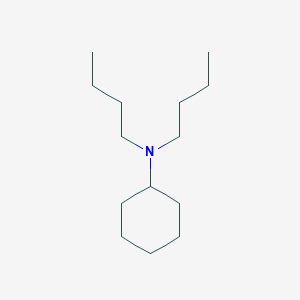
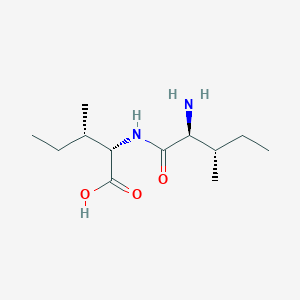
![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)

